molecular formula C20H20N2O5 B583300 N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester CAS No. 78420-25-4

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester

Cat. No.: B583300
CAS No.: 78420-25-4
M. Wt: 368.389
InChI Key: XEAYQSXSCODKHZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves several stepsThe final step involves the esterification of the carboxyl group to form the methyl ester . The reaction conditions typically require the use of protecting groups, benzoyl chloride, and methanol under acidic or basic conditions.

Industrial production methods are similar but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in amino acid metabolism. The molecular targets include enzymes like ornithine transcarbamylase and arginase, which play roles in the urea cycle .

Properties

IUPAC Name

methyl (2S)-2,5-dibenzamido-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAYQSXSCODKHZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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